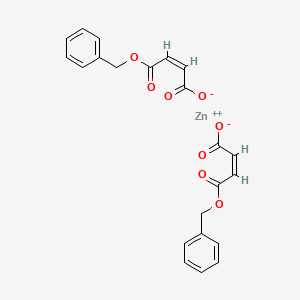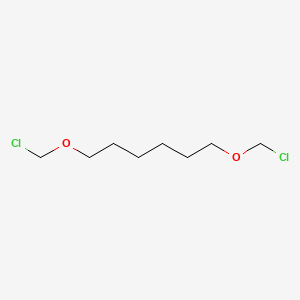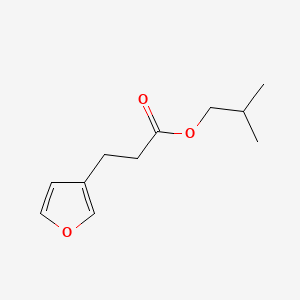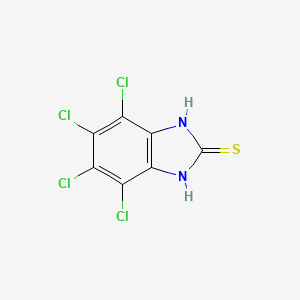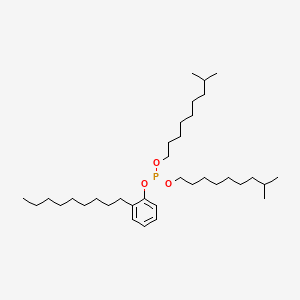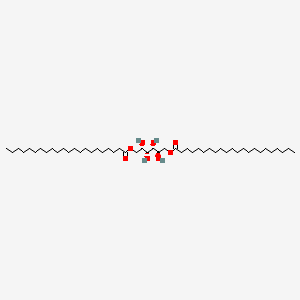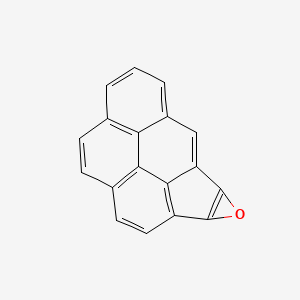
3-(Methylthio)propyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)propyl isobutyrate is an organic compound with the molecular formula C8H16O2S. It is an ester formed from the reaction of isobutyric acid and 3-(methylthio)propanol. This compound is known for its fruity odor and is used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methylthio)propyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 3-(methylthio)propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, isobutyric acid and 3-(methylthio)propanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)propyl isobutyrate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylthio)propanol.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methylthio)propyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-(methylthio)propyl group into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the flavor and fragrance industry to impart fruity odors to products.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)propyl isobutyrate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The sulfur atom in the compound can form bonds with proteins, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)propyl acetate: Another ester with a similar structure but different ester group.
3-(Methylthio)propyl butyrate: Similar structure with a butyrate ester group instead of isobutyrate.
3-(Methylthio)propyl formate: Similar structure with a formate ester group.
Uniqueness
3-(Methylthio)propyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84559-97-7 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
3-methylsulfanylpropyl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)8(9)10-5-4-6-11-3/h7H,4-6H2,1-3H3 |
Clave InChI |
YFCYHIADGINCCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


